Methyl 9-oxooctadecanoate
Overview
Description
Methyl 9-oxooctadecanoate is a compound with the molecular formula C19H36O3 . It is also known by other names such as Methyl 9-oxostearate and methyl 9-ketostearate .
Synthesis Analysis
The synthesis of Methyl 9-oxooctadecanoate has been described in the literature . One method involves the reaction of thiocarbohydrazide with oxo fatty esters .Molecular Structure Analysis
The molecular structure of Methyl 9-oxooctadecanoate is characterized by a chain of carbon atoms with a methyl ester group at one end and a 9-oxo group in the middle . The InChI code for this compound isInChI=1S/C19H36O3/c1-3-4-5-6-7-9-12-15-18 (20)16-13-10-8-11-14-17-19 (21)22-2/h3-17H2,1-2H3
. Chemical Reactions Analysis
Methyl 9-oxooctadecanoate can undergo various chemical reactions. For instance, it has been reported that it can react with thiocarbohydrazide to form hexahydrothioxotetrazine fatty derivatives .Physical And Chemical Properties Analysis
Methyl 9-oxooctadecanoate has a molecular weight of 312.5 g/mol . It has a computed XLogP3-AA value of 6.1, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and 17 rotatable bonds . Its exact mass and monoisotopic mass are both 312.26644501 g/mol . Its topological polar surface area is 43.4 Ų .Scientific Research Applications
Chemical Properties
Methyl 9-oxooctadecanoate is a chemical compound with the CAS Number: 1842-70-2 and a molecular weight of 312.49 . It is a type of fatty acid methyl ester .
Biodiesel Aging Research
Methyl 9-oxooctadecanoate is used in biodiesel aging research. The complexity of biodiesel aging has shown that the mechanism needs further research . The rate of aging product formation and associated interactions can help improve fuel quality .
Oxidation Kinetics
In the field of oxidation kinetics, Methyl 9-oxooctadecanoate plays a significant role. The kinetics of the formation of aging products of methyl oleate (C18:1) are studied . The aim was to reduce the complexity in order to be able to make more precise and detailed statements about the mechanism .
Epoxide Degradation
It is observed that the onset of formation of methyl 9-oxooctadecanoate begins after 40 h, which is consistent with the degradation of cis- and trans-epoxides . The degradation of epoxides also affects changes in aging behavior due to the formation of a new molecule .
Biofuel Research
As an already established fuel, biodiesel can help increase the regenerative capacity and sustainability of liquid chemical fuels . Biodiesel is a multi-component system of fatty acid methyl esters that can be produced from various feedstocks (e.g., vegetable oils, fatty acids, etc.) .
Solketal Influence
In mixtures with 3 wt% isopropylidene glycerine (solketal), after solketal decomposed in the blends, the aging process showed changes . The influence of solketal resulted in a higher number of acids and epoxides over time .
properties
IUPAC Name |
methyl 9-oxooctadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUFZSSGONRIJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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